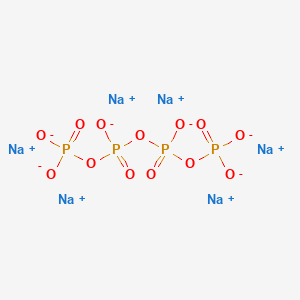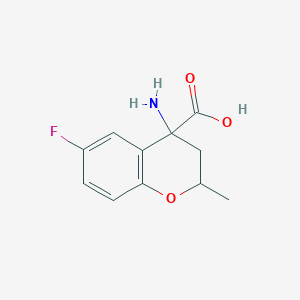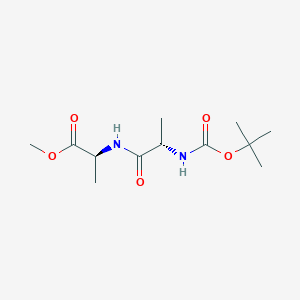
Boc-Ala-Ala-OMe
Overview
Description
Boc-Ala-Ala-OMe, also known as N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine methyl ester, is a dipeptide derivative. It is composed of two alanine residues, with the N-terminal alanine protected by a tert-butoxycarbonyl (Boc) group and the C-terminal alanine esterified with a methyl group. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides.
Mechanism of Action
Target of Action
Boc-Ala-Ala-OMe is a derivative of alanine . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose, a simple carbohydrate that the body uses for energy .
Mode of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Alanine, the parent compound, is involved in various biochemical pathways, including protein synthesis and glucose metabolism .
Pharmacokinetics
Its solubility in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.
Result of Action
Amino acids and their derivatives are recognized to be beneficial as ergogenic dietary substances, suggesting that they may enhance physical performance and recovery .
Action Environment
It is known that the compound is a solid at temperatures below 32°c and a liquid at temperatures above 35°c . This suggests that temperature could potentially influence its state and, consequently, its bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala-Ala-OMe typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The Boc-protected alanine is then coupled with another alanine molecule using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl4) in the presence of a base.
Esterification: The carboxyl group of the resulting dipeptide is esterified with methanol in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin.
Chemical Reactions Analysis
Types of Reactions
Boc-Ala-Ala-OMe can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA), yielding the free amine.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Coupling Reactions: The free amine and carboxyl groups can participate in further peptide bond formation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl4) in anhydrous solvents like dichloromethane or dimethylformamide (DMF).
Major Products
Deprotection: this compound → H-Ala-Ala-OMe
Hydrolysis: this compound → Boc-Ala-Ala-OH
Coupling: this compound + H-Ala-OMe → Boc-Ala-Ala-Ala-OMe
Scientific Research Applications
Boc-Ala-Ala-OMe has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Drug Development: It serves as a model compound for studying peptide-based drug delivery systems.
Biological Studies: It is used in studies of enzyme-substrate interactions and protein folding.
Material Science: It is employed in the development of peptide-based nanomaterials and biomaterials.
Comparison with Similar Compounds
Similar Compounds
Boc-Ala-OMe: N-(tert-Butoxycarbonyl)-L-alanine methyl ester
Boc-Ala-Ala-OH: N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine
Boc-D-Ala-OMe: N-(tert-Butoxycarbonyl)-D-alanine methyl ester
Uniqueness
Boc-Ala-Ala-OMe is unique due to its specific sequence of two alanine residues and the presence of both Boc and methyl ester protecting groups. This combination allows for selective deprotection and further functionalization, making it a versatile building block in peptide synthesis.
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWPOGQDZNCNLK-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


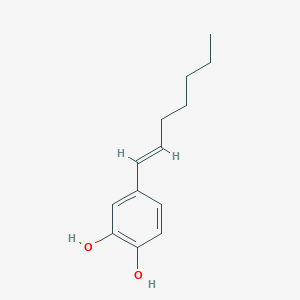
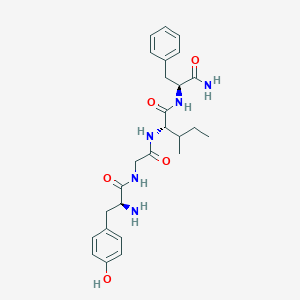
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenyl)sulfonylacetic acid](/img/structure/B12125.png)
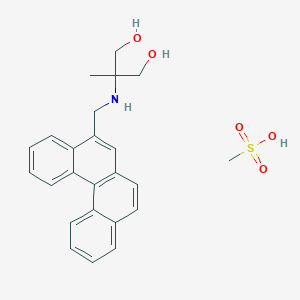
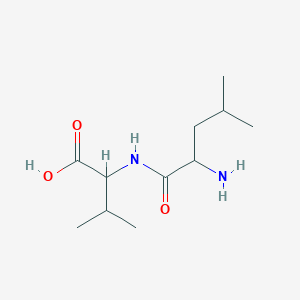
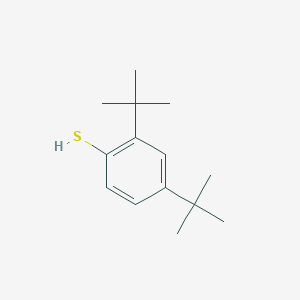
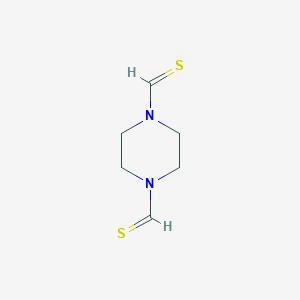
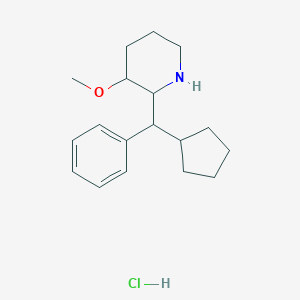



![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
